1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS 1021298-67-8) is a mono-acylated piperazine derivative functioning as a critical building block in medicinal chemistry, most notably as the direct side-chain precursor for the PARP inhibitor Olaparib [1]. As a stable hydrochloride salt, it presents as a crystalline solid with a melting point of 175–179 °C, offering high aqueous solubility and an extended shelf life compared to its free base counterpart . Its primary procurement value lies in its pre-installed cyclopropylcarbonyl moiety, which allows chemists to bypass the notoriously unselective monoacylation of piperazine and execute direct, late-stage amide coupling to complex heterocyclic cores with high atom economy.
Substituting this pre-formed intermediate with generic piperazine or mono-protected analogs (such as 1-Boc-piperazine) introduces significant process inefficiencies [1]. Direct monoacylation of unprotected piperazine with cyclopropanecarbonyl chloride typically suffers from poor chemoselectivity, yielding difficult-to-separate mixtures of mono- and di-acylated products that require extensive chromatographic purification[2]. Conversely, utilizing a protected 1-Boc-piperazine requires an initial coupling step, a subsequent acidic deprotection, and a final acylation step. This step-wise approach not only increases solvent and reagent consumption but also significantly depresses the overall yield of the final active pharmaceutical ingredient (API) due to cumulative mass losses across multiple unit operations [1].
In the synthesis of complex phthalazinone-based APIs like Olaparib, utilizing pre-formed 1-(cyclopropylcarbonyl)piperazine hydrochloride enables a highly efficient direct coupling strategy. Patent literature demonstrates that direct coupling of this intermediate to the fluorobenzyl phthalazinone core can achieve yields exceeding 85–90% [1]. In contrast, the alternative step-wise approach using 1-Boc-piperazine followed by deprotection and subsequent acylation yields the intermediate free base at only 58.5% to 78%, introducing significant mass loss and requiring additional synthetic steps [1].
| Evidence Dimension | Overall coupling and conversion yield |
| Target Compound Data | >85-90% yield via direct late-stage coupling |
| Comparator Or Baseline | 58.5–78% yield using 1-Boc-piperazine (step-wise approach) |
| Quantified Difference | 12–30% absolute yield improvement and elimination of two synthetic steps |
| Conditions | Amide coupling to 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid core |
Procuring the pre-assembled cyclopropylcarbonyl piperazine eliminates deprotection and secondary acylation steps, dramatically improving API throughput and reducing cost of goods.
Attempting to synthesize this intermediate in-house by reacting piperazine with cyclopropanecarbonyl chloride invariably leads to a statistical mixture of unreacted diamine, the desired mono-acylated product, and a di-acylated byproduct. Standard batch monoacylation of piperazine typically caps the isolated yield of the mono-adduct at 60–70% due to over-acylation[1]. Procuring the highly pure (>98%) 1-(cyclopropylcarbonyl)piperazine hydrochloride completely bypasses this selectivity bottleneck, ensuring that downstream API synthesis is not contaminated by di-acylated impurities which are structurally similar and difficult to purge during final crystallization.
| Evidence Dimension | Mono-acylation purity and isolated yield |
| Target Compound Data | >98% pure mono-acylated precursor (commercially procured) |
| Comparator Or Baseline | ~60-70% isolated yield with significant di-acylated impurities (in-house synthesis from raw piperazine) |
| Quantified Difference | ~30% reduction in material loss and elimination of purification bottlenecks |
| Conditions | Standard batch acylation of symmetrical diamines |
Buying the pure mono-acylated building block prevents yield-crushing chromatographic separations and ensures a cleaner impurity profile for GMP scale-up.
The free base form of 1-(cyclopropylcarbonyl)piperazine (CAS 59878-57-8) is typically an oil or low-melting solid that is prone to absorbing atmospheric moisture and carbon dioxide, complicating precise stoichiometric weighing [1]. The hydrochloride salt (CAS 1021298-67-8) is a stable, free-flowing crystalline powder with a defined melting point of 175–179 °C . This salt form provides superior thermal stability, prevents amine oxidation during long-term storage, and ensures high reproducibility in batch-to-batch manufacturing where precise molar equivalents are critical for coupling reactions.
| Evidence Dimension | Physical state and handling stability |
| Target Compound Data | Crystalline solid (mp 175–179 °C), highly stable |
| Comparator Or Baseline | Free base (CAS 59878-57-8), hygroscopic oil/low-melting solid |
| Quantified Difference | Transition from a difficult-to-handle oil/soft solid to a strictly defined crystalline powder |
| Conditions | Ambient storage and standard laboratory weighing operations |
The solid hydrochloride salt reduces weighing errors, extends shelf life, and seamlessly integrates into automated solid-dosing manufacturing workflows.
As the exact side-chain precursor for Olaparib, this compound is ideal for pharmaceutical manufacturers looking to streamline API production. Its pre-formed structure allows for a single-step amide coupling to the phthalazinone core, maximizing overall yield and minimizing step count[1].
For process chemists transitioning a hit compound from bench to pilot scale, substituting a step-wise Boc-piperazine route with this pre-acylated intermediate eliminates the need for corrosive deprotection reagents (like TFA or HCl gas) and avoids the generation of di-acylated impurities, simplifying the downstream crystallization of the final product [1].
Because the cyclopropylcarbonyl group imparts unique lipophilicity and structural rigidity, this piperazine building block is highly valuable for synthesizing novel libraries of kinase inhibitors and GPCR modulators. The hydrochloride salt ensures consistent solubility and precise stoichiometry in polar aprotic solvents used in automated parallel synthesis [2].
Flammable;Irritant